2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-12-17(14-9-5-6-10-15(14)18-12)21-11-16(20)19-13-7-3-2-4-8-13/h2-10,18H,11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJYPMDLONVDSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)SCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-phenylacetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis method, where a phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the indole derivative with a thiol compound under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-phenylacetamide can undergo various chemical reactions, including:
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated indole derivatives.
Scientific Research Applications
2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Structural Variations
Indole vs. Pyrimidine-Based Analogs
- Target Compound : Combines a 2-methylindole core with a thioether linkage and N-phenylacetamide.
- Pyrimidine Analogs: 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-phenylacetamide (): Replaces indole with a pyrimidine ring. Exhibits SIRT2 inhibition (IC₅₀ = 0.7–1.2 μM) and anticancer activity in breast cancer cells . 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide (): Features a diaminopyrimidine core. Crystallographic studies reveal intramolecular N–H⋯N hydrogen bonds stabilizing a folded conformation, with dihedral angles (e.g., 42.25°) influencing molecular packing .
Thioether vs. Sulfonamide/Sulfonyl Derivatives
- N-((1-(Phenylsulfonyl)-1H-indol-3-yl)methyl)acetamide (): Replaces thioether with a sulfonamide group. Spectroscopic analysis (FT-IR, FT-Raman) shows distinct electronic profiles due to the electron-withdrawing sulfonyl group .
Key Insight : The thioether in the target compound offers a balance between hydrophobicity and moderate hydrogen-bonding capacity, unlike sulfonamides.
Substituent Effects on Bioactivity
N-Phenylacetamide Modifications
- 2-(1H-Indol-3-yl)-N-phenylacetamide (): Lacks the 2-methyl and thioether groups. Exhibits α-amylase inhibitory activity (IC₅₀ = 18.4 μM), suggesting the methyl and sulfur moieties in the target compound could enhance binding affinity .
- 2-[(4,6-Diphenylpyrimidin-2-ylamino)-N-phenylacetamide (): Amino linkage instead of thioether. Acts as a reverse transcriptase inhibitor (HIV-1 RT IC₅₀ = 0.09–0.23 μM), highlighting the role of heteroatom choice in target specificity .
Methyl Substitution on Indole
Crystallographic and Conformational Analysis
- 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide (): Dihedral angle between pyrimidine and phenyl rings (59.70°) contrasts with the target compound’s indole-phenyl arrangement, which may adopt a more planar conformation for improved stacking .
- (S)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide (): Orthorhombic crystal packing (space group P2₁2₁2₁) with hydrogen bonds stabilizing the acetamide side chain, a feature likely shared by the target compound .
Data Table: Key Structural and Functional Comparisons
Biological Activity
2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-phenylacetamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its anticancer, antimicrobial, and antiviral activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 264.328 g/mol. The compound features an indole core, a sulfur atom contributing to its reactivity, and an acetamide functional group, which are crucial for its biological interactions.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism involves interaction with specific molecular targets, including tubulin, which is essential for cancer cell division.
Case Study: Cytotoxicity Assay
A study evaluated the cytotoxic effects of the compound against several human tumor cell lines using the MTT assay. The results indicated that the compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range (less than 10 μM) against A549 lung cancer cells and HT29 colorectal cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | <10 |
| HT29 | <10 |
| MKN45 | <15 |
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated. It showed promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Studies
In vitro evaluations revealed that the compound exhibited low MIC values against pathogens such as Staphylococcus aureus and Escherichia coli.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 2.0 |
Antiviral Activity
Preliminary studies suggest that this compound may possess antiviral properties. It has been shown to inhibit viral replication in vitro against several viruses, indicating potential as an antiviral agent.
The biological activity of this compound can be attributed to its ability to interact with various cellular targets:
- Tubulin Binding : The compound binds to tubulin, disrupting microtubule formation and leading to apoptosis in cancer cells.
- Enzyme Inhibition : It inhibits enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial properties.
- Viral Proteins Interaction : The compound may interfere with viral proteins essential for replication.
Q & A
Q. What synthetic methodologies are commonly employed to synthesize 2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-phenylacetamide and its derivatives?
The compound is typically synthesized via nucleophilic substitution or thiol-ene reactions. For example, in quinoxaline derivative synthesis, the parent indole-thiol intermediate reacts with halogenated acetamides under reflux conditions (e.g., CHCl₃ or ethanol) . Optimization of reaction time, solvent polarity, and stoichiometry is critical to achieving high yields. Characterization via FT-IR, ¹H/¹³C NMR, and mass spectrometry is standard to confirm structural fidelity .
Q. How can researchers assess the purity and structural integrity of synthesized derivatives?
Thin-layer chromatography (TLC) is used for preliminary purity checks, followed by advanced techniques like high-resolution mass spectrometry (HRMS) and elemental analysis. NMR spectroscopy (¹H, ¹³C, DEPT) resolves regiochemical ambiguities, particularly in distinguishing sulfanyl vs. sulfinyl substituents . Purity thresholds (>95%) are essential for biological assays to avoid confounding results .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
Antimicrobial activity is evaluated via broth microdilution (MIC/MBC determination), while cytotoxicity assays (e.g., MTT on HEK-293 or cancer cell lines) assess selectivity . Antioxidant potential is measured using DPPH radical scavenging or α-amylase inhibition assays, with IC₅₀ values compared to standard controls (e.g., ascorbic acid) .
Advanced Research Questions
Q. How can structural modifications enhance anti-RSV (Respiratory Syncytial Virus) activity in derivatives?
Systematic SAR studies reveal that sulfinyl substituents improve antiviral potency compared to sulfanyl groups. Substituents at the indole 2-methyl position and phenylacetamide moiety influence binding to viral fusion proteins. In vivo imaging in murine models (e.g., luciferase-tagged RSV) quantifies viral load reduction, guiding lead optimization .
Q. What strategies resolve contradictions in spectral data during structural characterization?
Discrepancies in NMR or IR spectra often arise from tautomerism (e.g., indole NH proton exchange) or solvent effects. Theoretical calculations (DFT, molecular docking) validate experimental data by predicting vibrational frequencies and electronic transitions. Comparative analysis with closely related analogs (e.g., N-aryl vs. N-alkyl derivatives) clarifies ambiguities .
Q. How should researchers design experiments to evaluate pharmacodynamic profiles?
In vivo pharmacodynamics involves dose-response studies in animal models, with pharmacokinetic parameters (Cₘₐₓ, t₁/₂) measured via LC-MS/MS. Mechanistic studies use RNA-seq or Western blotting to identify target pathways (e.g., RSV F-protein inhibition). Statistical validation via ANOVA (p < 0.05) ensures robustness .
Q. What computational tools aid in predicting the compound’s ADMET properties?
SwissADME or ADMETLab 2.0 predict solubility, cytochrome P450 interactions, and blood-brain barrier permeability. Molecular dynamics simulations (e.g., GROMACS) model membrane permeation, while toxicity is assessed via ProTox-II for hepatotoxicity and Ames mutagenicity .
Methodological Challenges and Solutions
Q. How to address low yields in multi-step syntheses involving sulfanyl-acetamide intermediates?
Low yields often stem from side reactions (e.g., oxidation of sulfanyl groups). Chemoselective protecting groups (e.g., trityl for thiols) and inert atmospheres (N₂/Ar) mitigate this. Alternative catalysts (e.g., CuI in click chemistry) improve efficiency in triazole-linked derivatives .
Q. What statistical approaches validate biological assay reproducibility?
GraphPad Prism 6 is widely used for ANOVA with post-hoc Tukey tests. Replicates (n ≥ 3) and blinded data analysis minimize bias. Outliers are identified via Grubbs’ test, and IC₅₀ values are calculated using nonlinear regression models .
Q. How to reconcile discrepancies between in vitro and in vivo efficacy data?
Poor bioavailability or metabolic instability often explain such gaps. Prodrug strategies (e.g., esterification of acetamide) enhance solubility. Microsomal stability assays (e.g., liver S9 fractions) identify metabolic hotspots for further modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
